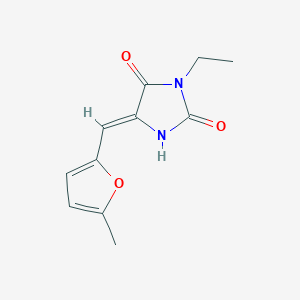
3-Ethyl-5-((5-methylfuran-2-yl)methylene)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-((5-methylfuran-2-yl)methylene)imidazolidine-2,4-dione is a heterocyclic compound that features both furan and imidazolidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-((5-methylfuran-2-yl)methylene)imidazolidine-2,4-dione typically involves the condensation of 5-methylfuran-2-carbaldehyde with 3-ethylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-5-((5-methylfuran-2-yl)methylene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazolidine ring can be reduced to form imidazolidines.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Electrophilic reagents like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-((5-methylfuran-2-yl)methylene)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-((5-methylfuran-2-yl)methylene)imidazolidine-2,4-dione is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylfuran-2-carbaldehyde: A precursor in the synthesis of the target compound.
3-Ethylimidazolidine-2,4-dione: Another precursor used in the synthesis.
Furan derivatives: Compounds containing the furan ring, which exhibit similar chemical reactivity.
Uniqueness
3-Ethyl-5-((5-methylfuran-2-yl)methylene)imidazolidine-2,4-dione is unique due to the combination of the furan and imidazolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
(5Z)-3-ethyl-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-3-13-10(14)9(12-11(13)15)6-8-5-4-7(2)16-8/h4-6H,3H2,1-2H3,(H,12,15)/b9-6- |
InChI-Schlüssel |
FPGTVBYXMAWINI-TWGQIWQCSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CC=C(O2)C)/NC1=O |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


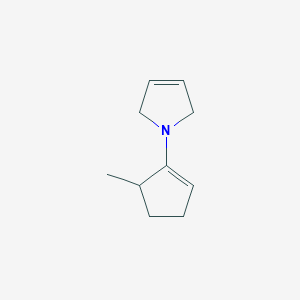
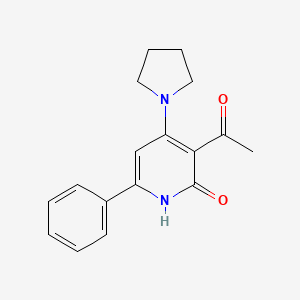
![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
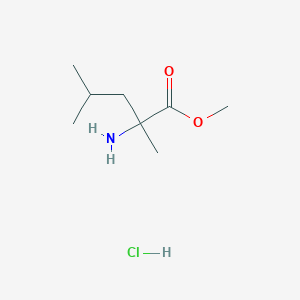
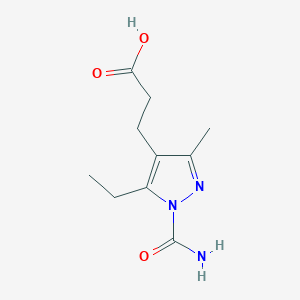
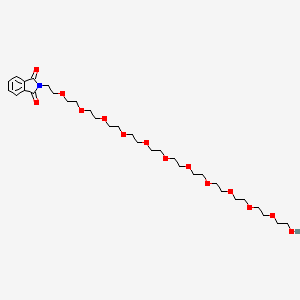
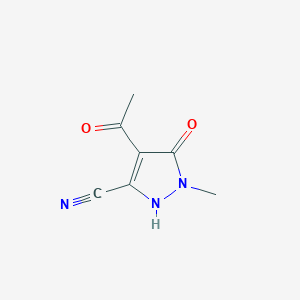
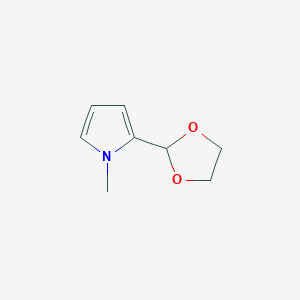
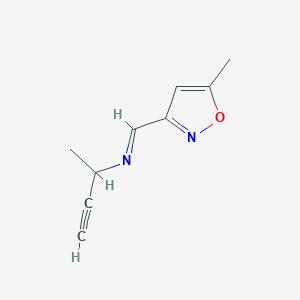
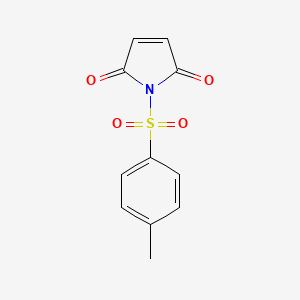
![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)
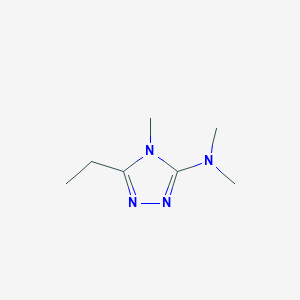
![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)
